![molecular formula C15H13N7O2S B2805876 4-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide CAS No. 2034457-95-7](/img/structure/B2805876.png)

4-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

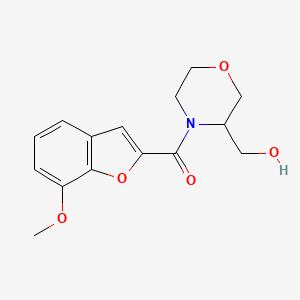

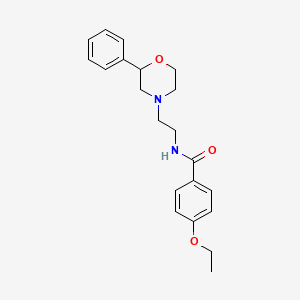

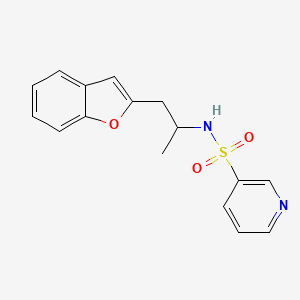

The compound “4-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide” is a complex organic molecule. It contains several heterocyclic rings, including a thiazole, a triazolo, and an oxadiazole . These types of structures are often found in pharmacologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of multiple heterocyclic rings. These include a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom), a triazolo ring (a five-membered ring with three nitrogen atoms), and an oxadiazole ring (a five-membered ring with two nitrogen and one oxygen atoms) .Scientific Research Applications

Synthesis and Characterization

Research in the field has focused on the synthesis and characterization of heterocyclic compounds containing triazole, thiadiazole, and oxadiazole rings due to their interesting chemical and biological properties. For instance, El‐Sayed et al. (2008) detailed the synthesis of bicyclic heterocyclic derivatives, highlighting the methods used to create compounds with these rings and elucidating their structures through spectral and analytical data (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008). Similarly, Chen et al. (2008) synthesized new heterocyclic compounds combining triazole Mannich bases and isoxazole rings, established through spectroscopy (Chen, Liu, Xu, & Yang, 2008).

Biological Applications

The biological activities of these compounds have been extensively explored, with studies reporting on their potential antimicrobial, antibacterial, and antifungal properties. Balandis et al. (2019) synthesized pyrrolidinone derivatives bearing triazole, thiazole, and oxadiazole moieties, testing them for antibacterial activity against various pathogens, demonstrating the potential medical applications of these compounds (Balandis, Anusevičius, Šiugždaitė, Kantminienė, & Mickevičius, 2019). Patel and Patel (2015) also synthesized heterocyclic compounds and evaluated their antibacterial and antifungal activities, adding to the evidence of the utility of such compounds in addressing microbial resistance (Patel & Patel, 2015).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles and 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Pharmacokinetics

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Compounds with similar structures have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the solvent environment .

Properties

IUPAC Name |

4-methyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N7O2S/c1-8-12(25-7-17-8)14(23)16-6-11-19-20-13-10(4-3-5-22(11)13)15-18-9(2)21-24-15/h3-5,7H,6H2,1-2H3,(H,16,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTYBUGEDVINIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2805793.png)

![Octahydrocyclopenta[b]pyrrole hydrochloride](/img/structure/B2805795.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2805797.png)

![2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2805804.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2805806.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2805809.png)

![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2805813.png)

![(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2805814.png)